3-Hydroxy-5-nitrobenzoic acid
Overview
Description
3-Hydroxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5NO5 . It is used as a synthetic intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-nitrobenzoic acid can be achieved by dissolving 3-hydroxybenzoic acid in acetonitrile and slowly adding ammonium cerium nitrate. The reaction is stirred at room temperature overnight. After the reaction is complete, it is quenched with water, extracted with ethyl acetate, and the organics are combined. The product is then dried, concentrated under reduced pressure, and purified by column chromatography .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-nitrobenzoic acid consists of a benzene ring substituted with a hydroxyl group (OH) at the 3rd position and a nitro group (NO2) at the 5th position . The trimorphism of 3-hydroxybenzoic acid has been studied, and it was found that it could exist in more than two polymorphs .Chemical Reactions Analysis
When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .Physical And Chemical Properties Analysis
3-Hydroxy-5-nitrobenzoic acid is a solid compound with a melting point of 190-195 °C . It has a predicted boiling point of 423.5±40.0 °C and a predicted density of 1.631±0.06 g/cm3 .Scientific Research Applications
Anticonvulsant Activities : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid (a compound related to 3-Hydroxy-5-nitrobenzoic acid) were synthesized, and their structures were determined through X-ray crystallography. These compounds exhibited anticonvulsant activities, indicating potential pharmaceutical applications (D'angelo et al., 2008).
Liquid-Chromatographic Separation : In a study comparing liquid-chromatographic and colorimetric methods for analyzing urinary 5-hydroxy-3-indoleacetic acid, 1-nitroso-2-naphthol was used as an analytical agent, demonstrating the role of nitrobenzoic acid derivatives in analytical chemistry (Draganac et al., 1980).
Sulfhydryl Group Determination : A water-soluble aromatic disulfide derivative, 5,5′-dithiobis(2-nitrobenzoic acid), has been used for the determination of sulfhydryl groups in biological materials, highlighting its utility in biochemical research (Ellman, 1959).
Influenza Virus Neuraminidase Inhibition : 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, was studied for its hydrogen-bonded dimeric crystal structure, indicating its pharmaceutical significance (Jedrzejas et al., 1995).
Metal-Coordinated Complexes : Tetraaqua-bis(3-hydroxy-4-nitrobenzoato) Co(II) and Ni(II) complexes and diaqua-bis(2-hydroxy-4-methoxybenzoato) Zn(II) complex were synthesized, showing how 3-Hydroxy-5-nitrobenzoic acid derivatives can form metal-coordinated complexes with potential applications in coordination chemistry (D'angelo et al., 2011).
Nanoplate Synthesis : P-nitrobenzoic acid was used as a structure-directing agent in the synthesis of WO3 nanoplates, suggesting applications in nanomaterials and sensor technology (Su et al., 2010).
Nitroreduction and DNA Adduct Formation : 3-Nitrobenzo[a]pyrene, a related compound, was studied for its mutagenic potential through nitroreduction and subsequent DNA adduct formation, indicating its relevance in toxicology and environmental studies (Herreno-saenz et al., 1993).
Rare Earth Metal Chelates : The stability constants of rare earth metal chelates containing 3-Hydroxy-4-nitrobenzoic acid as ligands were determined, showcasing its applications in coordination chemistry and materials science (Vyas & Mathur, 2009).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLLYIMPDTXFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356201 | |
Record name | 3-hydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-nitrobenzoic acid | |
CAS RN |
78238-14-9 | |
Record name | 3-Hydroxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78238-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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